molecular formula C27H28N2O3 B11571476 N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(3,5-dimethylphenoxy)acetamide

N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(3,5-dimethylphenoxy)acetamide

Cat. No.: B11571476
M. Wt: 428.5 g/mol
InChI Key: AQUWUEBRRFIJSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(3,5-dimethylphenoxy)acetamide is a complex organic compound that features a benzoxazole ring, a phenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(3,5-dimethylphenoxy)acetamide typically involves multiple steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Attachment of Butan-2-yl Group: The butan-2-yl group can be introduced via alkylation reactions using appropriate alkyl halides.

    Phenyl Group Introduction: The phenyl group is often introduced through electrophilic aromatic substitution reactions.

    Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the phenoxyacetic acid derivative with amines under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring and the butan-2-yl group.

    Reduction: Reduction reactions can target the acetamide moiety, converting it to an amine.

    Substitution: The phenyl and benzoxazole rings can undergo various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst, while nitration typically involves nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Oxidized derivatives of the benzoxazole ring and butan-2-yl group.

    Reduction: Amines derived from the reduction of the acetamide group.

    Substitution: Halogenated or nitrated derivatives of the phenyl and benzoxazole rings.

Scientific Research Applications

N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(3,5-dimethylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring and phenyl group are likely involved in binding to these targets, while the acetamide moiety may play a role in modulating the compound’s activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds with similar benzoxazole rings, such as 2-(4-methylphenyl)benzoxazole.

    Phenylacetamides: Compounds like N-phenylacetamide, which share the acetamide moiety.

    Phenoxyacetic Acid Derivatives: Compounds such as 2-(4-chlorophenoxy)acetic acid.

Uniqueness

N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(3,5-dimethylphenoxy)acetamide is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the butan-2-yl group, benzoxazole ring, and phenoxyacetamide moiety in a single molecule allows for a diverse range of interactions and applications that are not typically observed in simpler compounds.

Properties

Molecular Formula

C27H28N2O3

Molecular Weight

428.5 g/mol

IUPAC Name

N-[4-(5-butan-2-yl-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C27H28N2O3/c1-5-19(4)21-8-11-25-24(15-21)29-27(32-25)20-6-9-22(10-7-20)28-26(30)16-31-23-13-17(2)12-18(3)14-23/h6-15,19H,5,16H2,1-4H3,(H,28,30)

InChI Key

AQUWUEBRRFIJSY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)COC4=CC(=CC(=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.